4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known as Pomalidomide, is a synthetic organic compound belonging to the class of phthalimides. [, ] It is a derivative of thalidomide and is structurally similar to other immunomodulatory imide drugs. [, ] In scientific research, Pomalidomide has primarily been investigated for its potential in various biological activities, including anti-inflammatory, anti-angiogenic, and anticancer properties. [, , ]
4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives, which are known for their diverse biological activities. This compound features a unique structure that combines an isoindoline core with a piperidine moiety, contributing to its potential pharmacological properties. The presence of an amino group and a keto group enhances its reactivity and interaction with biological targets.
The compound's synthesis and characterization can be found in various scientific literature, particularly in studies focusing on heterocyclic compounds and their applications in medicinal chemistry.
4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione is classified as:
The synthesis of 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. A common method includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity.
The molecular structure of 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione can be represented as follows:
4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione participates in various chemical reactions due to its functional groups:
Technical details regarding the reaction mechanisms and conditions are essential for understanding the reactivity of this compound.
The mechanism of action for 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione primarily involves its interaction with biological targets such as enzymes or receptors.
Data from pharmacological studies would provide insight into its efficacy and specificity towards biological targets.
Relevant data from experimental analyses such as melting point, boiling point, and spectral data (NMR, IR) would further characterize these properties.
4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione has several scientific applications:
The synthesis of 4-amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione centers on strategic cyclization reactions between 3-aminophthalic acid derivatives and functionalized piperidinone intermediates. A primary route involves N-acylimidazole-mediated ring formation, where 3-aminophthalic acid is first activated with N,N'-carbonyldiimidazole (CDI) in aprotic solvents (e.g., DMF, acetonitrile) to form a bis-acylimidazole intermediate. Subsequent nucleophilic attack by 3-aminopiperidin-2-one induces cyclization, yielding the core scaffold [2]. This method achieves moderate yields (65–75%) but requires rigorous exclusion of moisture to prevent hydrolytic degradation of the acylimidazole.
Alternative pathways employ in situ mixed anhydride formation using triethylamine and ethyl chloroformate, followed by amidation with the piperidinone amine. While this approach circumvents CDI costs, it generates stoichiometric salts that complicate purification and reduce yields to 50–60% [2]. Solvent selection critically influences reaction kinetics: polar aprotic solvents (e.g., DMF, NMP) enhance solubility but may promote epimerization at C3 of the piperidinone ring, while chlorinated solvents (e.g., DCM) preserve stereochemistry at the expense of extended reaction times (8–12 hours).
Table 1: Comparative Analysis of Core Scaffold Cyclization Methods
Method | Conditions | Yield (%) | Purity (HPLC) | Key Limitations |
---|---|---|---|---|
CDI-mediated cyclization | DMF, 25°C, 4–6 h, N₂ atmosphere | 65–75 | >95% | Moisture sensitivity |
Mixed anhydride | Et₃N/ClCO₂Et, THF, 0°C → 25°C, 3 h | 50–60 | 85–90% | Salt formation; low atom economy |
Direct condensation | PPA, 120°C, 30 min | 40–45 | 75–80% | High-temperature decomposition |
Post-cyclization modifications include Boc protection of the 4-amino group to prevent oxidative side reactions during downstream functionalization. Chromatographic purification (silica gel, ethyl acetate/methanol gradients) typically achieves >95% purity, though recrystallization from ethanol/water mixtures offers a scalable alternative for GMP-compatible synthesis [2].
Bioactivity optimization focuses on modifying the 2-oxopiperidin-3-yl moiety to enhance target binding affinity and proteolytic stability. Three strategies dominate:
(1) N-Alkylation of the Piperidinone Ring: Introducing methyl, benzyl, or allyl groups at the piperidinone nitrogen (N2) modulates conformational flexibility and electron density. *N-Benzylation improves cellular permeability (log P increase of 1.2 units) but reduces solubility (2.5-fold decrease in PBS). In vitro assays against multiple myeloma cell lines show N-methyl derivatives exhibit 3-fold lower IC₅₀ values (0.8 µM) compared to non-alkylated analogs (2.5 µM) due to enhanced CRBN-E3 ligase binding [5] [6].
(2) C3 Stereochemistry Control: Enantioselective synthesis of (3S)- vs (3R)-configured piperidinones reveals stark bioactivity differences. The (3S) series demonstrates 10-fold superior target degradation efficiency (DC₅₀ = 50 nM) in PROTAC applications, attributed to optimal positioning of the E3 ligase recruitment module relative to the target protein [6].
(3) Ring Expansion and Bioisosteres: Replacing the 6-membered 2-oxopiperidinyl with 7-membered 2-oxoazepanyl groups maintains rigidity but alters vector geometry for linker attachment in PROTACs. Though synthetic complexity increases (3 additional steps), these analogs show broader-spectrum antiviral activity against flaviviruses (DENV, ZIKV) by enhancing envelope protein degradation [6].
Table 2: Impact of Piperidinyl Modifications on Degradation Efficiency
Modification | Representative Structure | DC₅₀ (nM) | Dmax (%) | Application Context |
---|---|---|---|---|
None (parent) | 4-Amino-2-(2-oxopiperidin-3-yl) | 500 | 70 | Baseline |
N-Methylation | N-Me-piperidinone | 150 | 95 | Multiple myeloma PROTACs |
(3S)-Configuration | (3S)-piperidinone | 50 | 98 | Antiviral PROTACs |
4-Aminomethyl substitution | 4-Aminomethyl-isoindolone variant | 80 | 92 | Cereblon ligand building block |
The 4-aminomethyl analog (CID: 63331584) exemplifies linker integration potential—its terminal amine enables conjugation to carboxylic acid-containing warheads via amide coupling, forming PROTACs with enhanced solubility via protonatable sites [5].
Batch synthesis of 4-amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione faces inherent scalability challenges: intermediate instability, exothermic reactions, and protracted reaction times. Continuous-flow chemistry addresses these limitations through precise residence time and temperature control:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: